Rufinamide-15N,d2
概要
説明
ルフィナミド-15N-d2は、レノックス・ガストー症候群に関連する発作の治療に主に使用される抗てんかん薬、ルフィナミドの重水素および窒素15標識誘導体です。 重水素および窒素15による標識は、代謝研究における正確な追跡と定量化を可能にし、科学研究における貴重なツールとなっています .
科学的研究の応用
Rufinamide-15N-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard for the quantification of Rufinamide in analytical studies.
Biology: Employed in metabolic studies to track the distribution and transformation of Rufinamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Rufinamide.
Industry: Applied in the development of new anticonvulsant medications and in quality control processes .
作用機序
ルフィナミド-15N-d2は、電位依存性ナトリウムチャネルの不活性状態を延長することで効果を発揮し、神経細胞膜を安定化させ、発作活動の広がりを防ぎます。 このメカニズムは、電位依存性ナトリウムチャネル、特にナトリウムチャネルタンパク質タイプ9サブユニットアルファの活性化を阻害することが知られているルフィナミドのメカニズムと似ています .
類似化合物:
ルフィナミド: 抗てんかん薬として使用される母体化合物。
ルフィナミド-d2: 窒素15標識のない重水素標識誘導体。
ルフィナミド-15N: 重水素標識のない窒素15標識誘導体
独自性: ルフィナミド-15N-d2は、重水素と窒素15の両方で二重標識されているため、単一標識された対応物と比較して、代謝研究における追跡と定量化をより正確に行うことができます .
生化学分析
Biochemical Properties
Rufinamide-15N,d2 plays a significant role in biochemical reactions, particularly in the context of its antiepileptic properties. It interacts with voltage-gated sodium channels, specifically inhibiting the activation of sodium channel 1.1 (Na v 1.1) at a concentration of 100 micromolar . This inhibition stabilizes the inactivated state of the sodium channels, thereby reducing neuronal excitability and preventing seizure activity. Additionally, this compound has been shown to inhibit carbonic anhydrase VA (CAVA) with a high degree of selectivity . This interaction further contributes to its anticonvulsant effects by modulating ion transport and pH regulation within neurons.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In primary rat hippocampal neurons, it increases the action potential threshold, thereby reducing neuronal excitability . This compound also prolongs the preictal phase and reduces the frequency of seizure-like events in an in vitro model of epileptiform activity . Furthermore, this compound has been shown to reduce kainic acid-induced neuronal cell death in the mouse hippocampal CA3 region, indicating its neuroprotective properties . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels and carbonic anhydrase VA. By inhibiting the activation of sodium channel 1.1, this compound stabilizes the inactivated state of the channel, thereby reducing neuronal excitability . This inhibition is achieved through binding interactions with specific sites on the sodium channel protein. Additionally, this compound inhibits carbonic anhydrase VA, which plays a crucial role in ion transport and pH regulation within neurons . This dual mechanism of action contributes to its anticonvulsant and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to four years In in vitro studies, this compound has been shown to maintain its anticonvulsant properties over extended periods of exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces seizure activity and provides neuroprotection without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrase VA . The compound undergoes hydrolysis by carboxylesterases to form a pharmacologically inactive carboxylic acid derivative, which is subsequently excreted in the urine . This metabolic pathway ensures the efficient clearance of this compound from the body, thereby reducing the risk of accumulation and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is not extensively bound to plasma proteins, allowing for efficient distribution to target tissues . In neurons, this compound accumulates in regions with high sodium channel density, such as the hippocampus and cortex . This targeted distribution enhances its anticonvulsant and neuroprotective effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized to the plasma membrane and cytoplasm of neurons, where it interacts with voltage-gated sodium channels and carbonic anhydrase VA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The precise subcellular distribution of this compound is crucial for its therapeutic efficacy and safety.
準備方法
合成経路と反応条件: ルフィナミド-15N-d2の合成には、ルフィナミド分子に重水素と窒素15を組み込むことが含まれます。このプロセスは通常、標識された出発物質の調製から始まり、一連の化学反応によって標識原子を分子内の所望の位置に導入します。 これらの反応で使用される一般的な試薬には、重水素化溶媒と窒素15標識アンモニアが含まれます .
工業生産方法: ルフィナミド-15N-d2の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、標識化合物の純度と一貫性を確保するための厳格な品質管理措置が含まれます。 ガスクロマトグラフィーや液体クロマトグラフィーなどの技術を使用して、合成を監視し、標識原子の組み込みを確認します .
化学反応の分析
反応の種類: ルフィナミド-15N-d2は、以下を含むさまざまな化学反応を起こします。
還元: 酸素原子の除去または水素原子の付加を伴います。
置換: 1つの原子または原子群を別の原子または原子群に置き換えることを伴います。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元は重水素化アナログをもたらす可能性があります .
4. 科学研究への応用
ルフィナミド-15N-d2は、以下を含む科学研究で幅広い用途があります。
化学: 分析研究におけるルフィナミドの定量化のための内部標準として使用されます。
生物学: 生物系におけるルフィナミドの分布と変換を追跡するための代謝研究で使用されます。
医学: ルフィナミドの吸収、分布、代謝、排泄を理解するための薬物動態研究で使用されます。
類似化合物との比較
Rufinamide: The parent compound, used as an anticonvulsant.
Rufinamide-d2: A deuterium-labeled derivative without nitrogen-15 labeling.
Rufinamide-15N: A nitrogen-15 labeled derivative without deuterium labeling
Uniqueness: Rufinamide-15N-d2 is unique due to its dual labeling with both deuterium and nitrogen-15, allowing for more precise tracking and quantification in metabolic studies compared to its singly labeled counterparts .
特性
IUPAC Name |
1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-RPVANBMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。